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Compound of Interest

Compound Name: CCT239065

Cat. No.: B582679 Get Quote

Cambridge, MA – November 29, 2023 – This technical guide provides an in-depth overview of

the preclinical data for CCT239065, a novel, orally bioavailable small molecule inhibitor of the

V600E mutant BRAF kinase, a key driver in a significant subset of melanomas and other

cancers. The following sections detail the quantitative preclinical data, experimental

methodologies, and the underlying signaling pathway and experimental workflows associated

with the evaluation of CCT239065.

Core Data Summary
The preclinical development of CCT239065 has demonstrated its high potency and selectivity

for the V600E mutant BRAF kinase. This is reflected in its nanomolar in vitro activity and

significant anti-tumor efficacy in in vivo models.

In Vitro Activity
CCT239065 exhibits potent enzymatic and cellular activity against cancer cells harboring the

BRAF V600E/D mutation. The compound was significantly more selective for mutant BRAF cell

lines compared to those with wild-type BRAF.
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Assay Type Target/Cell Line Mutation Status IC50 / GI50 (µM)

Enzymatic Assay
Recombinant V600E

BRAF
V600E 0.019 ± 0.004

Cellular pERK1/2

Inhibition
WM266.4 Melanoma V600D 0.005 ± 0.002

Antiproliferative Assay

(SRB)
WM266.4 Melanoma V600D 0.028 ± 0.005

Antiproliferative Assay

(SRB)
COLO205 Colon V600E 0.011 ± 0.001

Antiproliferative Assay

(SRB)
HT29 Colon V600E 0.038 ± 0.01

Antiproliferative Assay

(SRB)
A375 Melanoma V600E 0.014 ± 0.002

Antiproliferative Assay

(SRB)
SKMEL28 Melanoma V600E 0.024 ± 0.003

Antiproliferative Assay

(SRB)
SW620 Colon Wild-type BRAF >10

Antiproliferative Assay

(SRB)
CHL-1 Melanoma Wild-type BRAF >10

Antiproliferative Assay

(SRB)
MCF7 Breast Wild-type BRAF >10

In Vivo Efficacy: Human Tumor Xenograft Models
In preclinical xenograft models using human melanoma cells, oral administration of

CCT239065 led to significant tumor growth inhibition.
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Xenograft Model Treatment Dosing Schedule
Tumor Growth
Inhibition (%)

WM266.4 (BRAF

V600D)

CCT239065 (10

mg/kg)
Once daily, p.o. 75

WM266.4 (BRAF

V600D)

CCT239065 (20

mg/kg)
Once daily, p.o. 95

A375 (BRAF V600E)
CCT239065 (20

mg/kg)
Once daily, p.o. 88

SW620 (Wild-type

BRAF)

CCT239065 (20

mg/kg)
Once daily, p.o. Not significant

Pharmacokinetic Profile
CCT239065 demonstrated favorable pharmacokinetic properties in mice, supporting its

potential for oral administration.

Parameter Value

Oral Bioavailability (F%) 71

Cmax (20 mg/kg, p.o.) 1.5 µM

Tmax (20 mg/kg, p.o.) 2 hours

Terminal Half-life (t1/2) 4 hours

Signaling Pathway and Experimental Workflow
CCT239065 Mechanism of Action: Inhibition of the
MAPK Pathway
CCT239065 targets the constitutively active V600E mutant BRAF protein, a serine/threonine

kinase in the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[1][2][3] In cancer cells with this

mutation, the pathway is aberrantly activated, leading to uncontrolled cell proliferation and

survival.[1][2] CCT239065 binds to the ATP-binding site of the mutant BRAF kinase, inhibiting
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its activity and preventing the downstream phosphorylation of MEK and subsequently ERK.[4]

[5] This blockade of the MAPK cascade ultimately leads to cell cycle arrest and apoptosis in

BRAF V600E-mutant tumors.[2]
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Caption: CCT239065 inhibits the MAPK signaling pathway.
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In Vivo Xenograft Efficacy Study Workflow
The in vivo efficacy of CCT239065 was evaluated in a human tumor xenograft model. This

workflow outlines the key steps of the study.

1. Human Melanoma
Cell Culture

(e.g., WM266.4)

2. Subcutaneous
Implantation into

Immunocompromised Mice

3. Tumor Growth to
Palpable Size

4. Randomization into
Treatment Groups

(Vehicle vs. CCT239065)

5. Daily Oral
Administration of

CCT239065 or Vehicle

6. Tumor Volume and
Body Weight Monitoring

7. Study Endpoint
(e.g., Predetermined

Tumor Volume)

8. Data Analysis:
Tumor Growth Inhibition
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Caption: Workflow for in vivo xenograft efficacy studies.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Recombinant V600E BRAF Enzymatic Assay
The inhibitory activity of CCT239065 against recombinant full-length V600E BRAF was

determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

The assay measured the phosphorylation of a biotinylated MEK1 substrate. Varying

concentrations of CCT239065 were pre-incubated with the V600E BRAF enzyme before the

addition of ATP and the MEK1 substrate. The reaction was allowed to proceed at room

temperature and then stopped. The amount of phosphorylated MEK1 was detected using a

europium-labeled anti-phospho-MEK1/2 antibody and streptavidin-allophycocyanin. The TR-

FRET signal was read on a plate reader, and IC50 values were calculated from the dose-

response curves.

Cellular pERK1/2 Inhibition Assay
WM266.4 melanoma cells, which harbor the V600D BRAF mutation, were seeded in 96-well

plates and allowed to adhere overnight. The cells were then treated with a range of

concentrations of CCT239065 for 6 hours. Following treatment, the cells were lysed, and the

levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 were quantified using an

enzyme-linked immunosorbent assay (ELISA). The ratio of pERK1/2 to total ERK1/2 was

calculated, and the IC50 values were determined from the concentration-response curves.

Antiproliferative Sulforhodamine B (SRB) Assay
The antiproliferative activity of CCT239065 was assessed using the SRB assay. Cancer cell

lines were seeded in 96-well plates and exposed to various concentrations of the compound for

5 days. After the incubation period, the cells were fixed with trichloroacetic acid and stained

with SRB dye. The protein-bound dye was solubilized with a Tris base solution, and the

absorbance was measured at 510 nm. The GI50 values, representing the concentration at

which cell growth was inhibited by 50%, were calculated from the dose-response curves.
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Human Tumor Xenograft Studies
Female athymic nude mice were subcutaneously inoculated with human melanoma cells

(WM266.4 or A375). When the tumors reached a palpable size (approximately 100-150 mm³),

the mice were randomized into treatment and control groups. CCT239065 was formulated in a

vehicle of 1% methylcellulose and administered orally once daily. The control group received

the vehicle alone. Tumor volumes were measured regularly using calipers, and body weights

were monitored as an indicator of toxicity. The study was terminated when the tumors in the

control group reached a predetermined size. Tumor growth inhibition was calculated as the

percentage difference in the mean tumor volume between the treated and control groups.

Pharmacokinetic Analysis
CCT239065 was administered to female BALB/c mice via oral (p.o.) or intravenous (i.v.) routes.

Blood samples were collected at various time points post-administration. Plasma was

separated by centrifugation, and the concentrations of CCT239065 were determined by liquid

chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters,

including Cmax, Tmax, terminal half-life (t1/2), and oral bioavailability (F%), were calculated

using non-compartmental analysis.
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To cite this document: BenchChem. [Preclinical Profile of CCT239065: A Potent and
Selective V600E BRAF Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b582679#cct239065-preclinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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